molecular formula C18H24O3 B1431846 (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol CAS No. 366495-94-5

(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol

Cat. No.: B1431846
CAS No.: 366495-94-5
M. Wt: 290.4 g/mol
InChI Key: PROQIPRRNZUXQM-FMPUZFRRSA-N
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Description

(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol is a useful research compound. Its molecular formula is C18H24O3 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Conformation : A study on the synthesis and conformation of diasteromeric diols in the 3-methoxy-13alpha-estra-1,3,5(10)-triene series revealed insights into the preferred conformation of D-ring with 17beta-substituents and the impact of different substituents on the conformation of the D-ring, providing a foundation for further biological and conformational investigations (Schwarz et al., 2003).

  • Molecular Structure Examination : Another research focused on the molecular structure and synthesis of estrone derivatives, highlighting methods to synthesize and identify compounds through NMR spectroscopy and X-ray analysis, which could be crucial for understanding the structure-activity relationship of such compounds (Baranovsky et al., 2008).

Biological and Conformational Investigations

  • Receptor Binding and Antiproliferative Properties : Synthesis and receptor-binding examination of 16-hydroxymethylestra-1,3,5(10)-triene-3,17-diol isomers showed estrogen receptor-selective molecules, contributing to the understanding of their biological activities and potential therapeutic applications (Tapolcsányi et al., 2002).

  • Conformational Design for Bioactive Compounds : Research on the conformational design for 13alpha-steroids synthesized as precursors for biologically active compounds provides insights into how the conformation of these molecules affects their biological activity, opening pathways for the development of novel therapeutics (Schonecker et al., 2000).

Advanced Applications and Mechanistic Insights

  • Anti-Ovarian Cancer Activities : A study on synthesized substituted estrone candidates revealed potent anti-ovarian cancer activities with mechanisms suggested to involve topoisomerase II and V600EBRAF inhibition, demonstrating the compound's potential as a multifaceted therapeutic agent (El-Naggar et al., 2019).

  • Cardioprotective Activity without Uterotropic Effect : Investigation into estrone and estradiol C-16 derivatives as inhibitors of type 1 17β-hydroxysteroid dehydrogenase highlighted the potential of certain steroid derivatives to possess cardioprotective activity without uterotropic effects, indicating their therapeutic potential in cardiovascular diseases (Poirier et al., 2006).

Properties

IUPAC Name

(8R,9S,13S,14S,16S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-FMPUZFRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)O)C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028105
Record name 16-Epiestriol-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366495-94-5
Record name 16-Epiestriol-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol
Reactant of Route 2
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol
Reactant of Route 3
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol
Reactant of Route 4
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol
Reactant of Route 5
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol
Reactant of Route 6
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol

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